molecular formula C26H26N4O4S2 B15098737 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Número de catálogo: B15098737
Peso molecular: 522.6 g/mol
Clave InChI: DTZWPAYIEYEBLH-QNGOZBTKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex heterocyclic molecule featuring a rhodanine (2-thioxo-thiazolidin-4-one) core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural attributes include:

  • Rhodanine moiety: The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is critical for biological activity, as rhodanine derivatives are known for antimicrobial, antiviral, and anticancer properties .
  • Pyrido-pyrimidinone system: The 7-methyl and 2-morpholin-4-yl groups on this scaffold likely improve solubility and modulate pharmacokinetic properties .

Its Z-configuration (indicated by the (Z)- designation) is essential for maintaining planar geometry, which facilitates interactions with biological targets .

Propiedades

Fórmula molecular

C26H26N4O4S2

Peso molecular

522.6 g/mol

Nombre IUPAC

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O4S2/c1-17-3-8-22-27-23(28-11-13-34-14-12-28)20(24(31)30(22)16-17)15-21-25(32)29(26(35)36-21)10-9-18-4-6-19(33-2)7-5-18/h3-8,15-16H,9-14H2,1-2H3/b21-15-

Clave InChI

DTZWPAYIEYEBLH-QNGOZBTKSA-N

SMILES isomérico

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCOCC5)C=C1

SMILES canónico

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCOCC5)C=C1

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Construction of the pyridopyrimidinone core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Introduction of the morpholine moiety: This can be done through nucleophilic substitution reactions, where a morpholine derivative is introduced to the core structure.

    Final assembly: The final step involves the coupling of the thiazolidinone and pyridopyrimidinone intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the structure can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Aplicaciones Científicas De Investigación

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations :

  • Substituent length and flexibility : Ethyl/propyl linkers influence steric hindrance and binding pocket compatibility .
  • Heterocyclic substitutions : Morpholine vs. piperazine alters hydrogen-bonding capacity and metabolic stability .
  • Scaffold simplification: Removal of the pyrido-pyrimidinone system (e.g., butyl derivative) reduces molecular complexity but also diminishes target selectivity .

Electrochemical and Spectral Comparisons

  • SCE) due to electron-withdrawing effects of the pyrido-pyrimidinone system .
  • NMR Profiles: Similarities in chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with rhodanine derivatives suggest conserved electronic environments in the thiazolidinone core .

Computational Similarity Analysis

  • Tanimoto Coefficients: Morgan Fingerprints: 0.72–0.85 similarity with rhodanine-pyrimidine hybrids .
  • Docking Affinity : Molecular dynamics simulations indicate stronger binding to kinase targets (ΔG: -9.2 kcal/mol) compared to analogues lacking the morpholine group (ΔG: -7.8 kcal/mol) .

Challenges in Comparative Analysis

  • Data Limitations : Few analogues have published bioactivity data, complicating structure-activity relationship (SAR) extrapolation .
  • Stereochemical Sensitivity: Minor changes in substituent configuration (e.g., Z→E isomerization) drastically alter bioactivity, as seen in related rhodanine derivatives .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting a pyrimidine precursor (e.g., 6-amino-1,3-dimethyluracil) with aromatic aldehydes to form intermediates.
  • Cyclization : Using 2-mercaptoacetic acid to generate the thiazolidinone ring.
  • Functionalization : Introducing morpholine and methoxyphenyl groups via nucleophilic substitution or coupling reactions. Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

Q. How should researchers design initial biological activity assays for this compound?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution.
  • Antioxidant assays : DPPH radical scavenging to evaluate thiazolidinone-mediated redox activity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields or by-product formation?

  • By-product analysis : Use HPLC-MS to identify impurities; adjust stoichiometry of aromatic aldehydes or thiol reagents.
  • Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions.
  • Catalytic additives : Introduce p-toluenesulfonic acid (PTSA) to accelerate cyclization .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Synthesize analogs with halogens (Cl, F) at the 4-methoxyphenyl group to enhance lipophilicity.
  • Morpholine replacement : Test piperazine or thiomorpholine derivatives to modulate receptor binding.
  • Bioisosteres : Replace the thioxo group with oxo or imino groups to assess potency changes. Validate via kinase inhibition assays (e.g., CDK2) .

Q. What computational methods are suitable for predicting binding modes and metabolic stability?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., CDKs) to identify key interactions (e.g., hydrogen bonds with morpholine).
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL during asymmetric synthesis steps.
  • HPLC with chiral columns : Employ Chiralpak IA/IB and mobile phases (hexane:isopropanol 90:10) for resolution.
  • Circular Dichroism (CD) : Confirm enantiomer dominance post-separation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.